Cas no 1038361-47-5 (ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate)

ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate
- ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate
- 1038361-47-5
- EN300-10167954
-
- インチ: 1S/C12H17NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-6,10,14H,2,7-8,13H2,1H3
- InChIKey: AQBNBJXNAHYOFP-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C(CN)CC1C=CC(=CC=1)O)=O
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 72.6Ų
ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10167954-1.0g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 1g |
$928.0 | 2023-05-25 | ||
Enamine | EN300-10167954-0.5g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 0.5g |
$933.0 | 2023-10-28 | |
Enamine | EN300-10167954-5.0g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 5g |
$2692.0 | 2023-05-25 | ||
Enamine | EN300-10167954-0.05g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 0.05g |
$816.0 | 2023-10-28 | |
Enamine | EN300-10167954-10.0g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 10g |
$3992.0 | 2023-05-25 | ||
Enamine | EN300-10167954-0.25g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 0.25g |
$893.0 | 2023-10-28 | |
Enamine | EN300-10167954-1g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 1g |
$971.0 | 2023-10-28 | |
Enamine | EN300-10167954-5g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 5g |
$2816.0 | 2023-10-28 | |
Enamine | EN300-10167954-10g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 10g |
$4176.0 | 2023-10-28 | |
Enamine | EN300-10167954-2.5g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 2.5g |
$1903.0 | 2023-10-28 |
ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoateに関する追加情報
Professional Introduction to Ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate (CAS No. 1038361-47-5)
Ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate, identified by its CAS number 1038361-47-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug development and molecular research. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate, capable of participating in various chemical reactions and biological interactions.
The compound's structure, featuring an ethyl ester group attached to a propanoate backbone with substituents at the third carbon, positions it as a candidate for further exploration in synthetic chemistry. Specifically, the 4-hydroxyphenyl moiety introduces a phenolic group that is known for its ability to engage in hydrogen bonding and metal chelation, properties that are highly valuable in medicinal chemistry. This feature has been exploited in the design of bioactive molecules targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of such compounds. Molecular modeling studies on ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate have suggested that its scaffold could interact with biological targets in ways that may lead to therapeutic effects. For instance, the compound's ability to mimic natural biomolecules or inhibit key enzymes has been hypothesized based on its structural features. These hypotheses are supported by preliminary experimental data indicating promising interactions with enzymes involved in metabolic pathways relevant to human health.
In the context of drug discovery, ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate represents a valuable building block for the synthesis of novel molecules. Its reactivity allows for modifications at multiple sites, enabling chemists to fine-tune its properties for specific applications. The hydroxyl group, in particular, can be oxidized or reduced to introduce additional functional diversity, while the amino group offers possibilities for Schiff base formation or peptidomimetic design.
The compound's potential extends beyond simple intermediates; it has been explored as a precursor in the synthesis of more complex pharmacophores. Researchers have investigated its role in generating derivatives with enhanced solubility or improved bioavailability, which are critical factors in drug formulation. The incorporation of the 4-hydroxyphenyl group into these derivatives has shown particularly promising results in stabilizing protein-ligand interactions, a key consideration in designing drugs that target protein receptors.
Moreover, ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate has found utility in biochemical assays where its structural features facilitate selective binding to biological targets. Its use as a substrate or inhibitor analog has provided insights into enzyme mechanisms and has helped elucidate pathways relevant to diseases such as diabetes and cancer. The compound's ability to serve as a probe molecule underscores its importance not only as a synthetic intermediate but also as a tool for understanding biological processes at a molecular level.
The growing interest in natural product-inspired drug design has also highlighted the significance of ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate. Its structural motifs are reminiscent of those found in many bioactive compounds derived from plants and microorganisms. By leveraging such natural scaffolds, chemists aim to develop drugs with improved efficacy and reduced side effects. The compound's potential as a starting point for such endeavors underscores its relevance in modern medicinal chemistry.
In conclusion, ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate (CAS No. 1038361-47-5) is a multifaceted compound with broad applications across pharmaceutical research and development. Its unique structural features and reactivity make it an attractive candidate for further study and utilization in drug discovery programs. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this one will undoubtedly play an integral role in advancing medical science.
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